molecular formula C12H17NO B14822189 2-Cyclopropoxy-6-ethyl-N-methylaniline

2-Cyclopropoxy-6-ethyl-N-methylaniline

Cat. No.: B14822189
M. Wt: 191.27 g/mol
InChI Key: IRHAKQYBGBZDPO-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-ethyl-N-methylaniline is a substituted aniline derivative featuring a cyclopropoxy group at the 2-position, an ethyl group at the 6-position, and an N-methyl substituent on the aromatic amine. The cyclopropoxy moiety introduces steric strain due to its three-membered ring, which may influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-cyclopropyloxy-6-ethyl-N-methylaniline

InChI

InChI=1S/C12H17NO/c1-3-9-5-4-6-11(12(9)13-2)14-10-7-8-10/h4-6,10,13H,3,7-8H2,1-2H3

InChI Key

IRHAKQYBGBZDPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-ethyl-N-methylaniline typically involves the reaction of 2-ethyl-6-methylaniline with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-ethyl-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

2-Cyclopropoxy-6-ethyl-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-ethyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural Differences and Implications

The compound’s closest analog in the provided evidence is (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline (), which shares the following features:

  • Aniline core : Both compounds are derivatives of aniline with substituents at the 2- and 6-positions.
  • Ethyl group : A shared 6-ethyl substituent.

Critical differences :

Feature 2-Cyclopropoxy-6-ethyl-N-methylaniline (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline
2-position substituent Cyclopropoxy (strained ether) Methoxypropan-2-yl (branched ether)
N-substituent Methyl 1-Methoxypropan-2-yl (chiral center)
Stereochemistry Not explicitly stated (achiral?) (S)-configured chiral center

Implications :

Steric and Electronic Effects :

  • The cyclopropoxy group’s strain may increase reactivity compared to the methoxypropan group, which has a more flexible structure.
  • The N-(1-methoxypropan-2-yl) group in the analog introduces chirality, enabling enantioselective applications, whereas the N-methyl group in the target compound simplifies synthesis but limits stereochemical complexity .

Synthetic Challenges :

  • The cyclopropoxy group requires specialized synthesis (e.g., cyclopropanation via Simmons-Smith reaction), whereas methoxypropan derivatives can be synthesized through nucleophilic substitution or reductive amination .

NMR (1H, 13C) and mass spectrometry remain standard for structural confirmation of both compounds.

Broader Comparison with Other Aniline Derivatives

  • Naphthalenol-containing analogs (): Compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol incorporate bulkier aromatic systems, which may alter solubility and binding affinity compared to the simpler aniline scaffold.

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